Human Menopausal Gonadotrophin
Übersicht
Beschreibung
Es ist eine Kombination aus zwei Gonadotropinen: follikelstimulierendem Hormon (FSH) und luteinisierendem Hormon (LH), die aus dem Urin postmenopausaler Frauen extrahiert werden .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Menotropin wird nicht chemisch synthetisiert, sondern aus dem Urin postmenopausaler Frauen extrahiert. Der Extraktionsprozess beinhaltet mehrere Reinigungsschritte, um die Gonadotropine zu isolieren. Zunächst wird der Urin gesammelt und Filtrations- und Fällungsprozessen unterzogen, um Verunreinigungen zu entfernen. Die Gonadotropine werden dann mittels chromatographischer Techniken isoliert .
Industrielle Produktionsmethoden: Die industrielle Produktion von Menotropin beinhaltet die großflächige Sammlung von Urin von postmenopausalen Frauen, gefolgt von einer Reihe von Reinigungsschritten. Der Prozess umfasst:
- Filtration zur Entfernung von Partikeln.
- Fällung zur Konzentration der Gonadotropine.
- Chromatographie zur Trennung von FSH und LH von anderen Harnproteinen.
- Endreinigung, um sicherzustellen, dass das Produkt pharmazeutische Standards erfüllt .
Wirkmechanismus
Target of Action
Human Menopausal Gonadotrophin (hMG), also known as 6,6-dimethylheptanal, is a purified combination of human luteinizing hormone (LH) and follicle-stimulating hormone (FSH) used to treat female infertility . The primary targets of hMG are the LH/hCG/FSH receptors of the granulosa and theca cells of the ovary .
Mode of Action
hMG binds to the follicle-stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH) . It also binds the LH receptor, thereby stimulating proper hormone release . The drug is composed of LH with 2 subunits, alpha = 92 residues, beta = 121 residues and FSH with 2 subunits, alpha = 92 residues, beta=111 residues .
Biochemical Pathways
hMG stimulates late follicular maturation and resumption of oocyte meiosis, and initiates rupture of the pre-ovulatory ovarian follicle . The drug induces similar FSHR-LHCGR heteromeric formations and intracellular Ca 2+ increase . Moreover, it revealed a higher potency than Menopur ® in recruiting β-arrestin 2 .
Pharmacokinetics
The pharmacokinetics of hMG can vary from woman to woman and from cycle to cycle . The half-life of the drug is around 32 hours, so there is no need to inject every day, exactly at the same time . The AUC and half-life of hCG were 153.7 IU h/1 and 14.80 h for Humegon, and 134.1 IU h/1 and 12.11 h for Pergonal .
Result of Action
The administration of hMG results in the induction of ovulation in women who are infertile because of insufficient gonadotropins . While ovulation was occasionally seen during the administration of hMG before human chorionic gonadotropin was given, it usually took place about 18 hours after the administration of the latter hormone .
Biochemische Analyse
Biochemical Properties
Human Menopausal Gonadotrophin plays a significant role in biochemical reactions related to reproductive health. It interacts with several key enzymes and proteins, including the follicle-stimulating hormone receptor and the luteinizing hormone receptor. These interactions lead to the activation of intracellular signaling pathways, such as the cyclic adenosine monophosphate pathway, which is crucial for the synthesis of steroid hormones like progesterone and estradiol . The nature of these interactions involves the binding of this compound to its receptors, leading to conformational changes that activate downstream signaling cascades.
Cellular Effects
This compound exerts various effects on different cell types, particularly granulosa cells in the ovaries. It influences cell function by promoting the proliferation and differentiation of these cells, which are essential for follicular development and ovulation. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the production of cyclic adenosine monophosphate and activating protein kinase A . These changes enhance the synthesis of steroid hormones and support the maturation of ovarian follicles.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific receptors on the surface of target cells. This binding triggers a series of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular function. This compound also modulates the activity of enzymes involved in steroidogenesis, enhancing the production of progesterone and estradiol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity for a specific period, after which it undergoes degradation, leading to a decline in its effectiveness . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained stimulation of ovarian cells, but the effects may diminish over time due to receptor desensitization and downregulation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low doses of the compound can effectively stimulate follicular development and ovulation, while higher doses may lead to adverse effects such as ovarian hyperstimulation syndrome . Threshold effects have been observed, where a minimum dose is required to achieve the desired therapeutic outcome. Toxic effects at high doses include excessive ovarian enlargement and the potential for multiple pregnancies.
Metabolic Pathways
This compound is involved in several metabolic pathways related to reproductive health. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the synthesis of estrogen and progesterone . These interactions influence metabolic flux and the levels of key metabolites, supporting the maturation of ovarian follicles and the preparation of the endometrium for implantation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported through the bloodstream to target tissues, where it binds to its receptors on the surface of ovarian cells . This binding facilitates its localization and accumulation in the ovaries, where it exerts its biological effects.
Subcellular Localization
This compound is localized primarily in the ovarian follicles, where it interacts with its receptors on the surface of granulosa cells . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cells. These interactions are essential for the activation of signaling pathways and the regulation of gene expression involved in follicular development and ovulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menotropin is not synthesized chemically but is extracted from the urine of postmenopausal women. The extraction process involves several purification steps to isolate the gonadotropins. Initially, the urine is collected and subjected to filtration and precipitation processes to remove impurities. The gonadotropins are then isolated using chromatographic techniques .
Industrial Production Methods: Industrial production of menotropin involves large-scale collection of urine from postmenopausal women, followed by a series of purification steps. The process includes:
- Filtration to remove particulate matter.
- Precipitation to concentrate the gonadotropins.
- Chromatography to separate FSH and LH from other urinary proteins.
- Final purification to ensure the product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Menotropin, eine proteinbasierte Verbindung, unterliegt nicht typischen chemischen Reaktionen wie kleine organische Moleküle. Es kann an biochemischen Wechselwirkungen beteiligt sein, wie zum Beispiel:
Bindungsreaktionen: Menotropin bindet an spezifische Rezeptoren auf der Oberfläche von Eierstock- und Hodenzellen.
Enzymatische Reaktionen: Es kann im Körper einem enzymatischen Abbau unterliegen.
Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die bei der Herstellung von Menotropin verwendet werden, sind diejenigen, die im Reinigungsprozess verwendet werden, wie z. B. Puffer für die Chromatographie und Fällungsmittel.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus dem Extraktions- und Reinigungsprozess entstehen, sind die aktiven Gonadotropine FSH und LH, die in der Fruchtbarkeitsbehandlung eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
Menotropin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Medizin:
Chemie: Wird als Referenzstandard in biochemischen Assays verwendet.
Biologie: Wird für seine Rolle in der Reproduktionsbiologie und Endokrinologie untersucht.
Medizin: Wird hauptsächlich in assistierten Reproduktionstechnologien (ART) wie der In-vitro-Fertilisation (IVF) eingesetzt, um die Entwicklung von Eizellenfollikeln zu stimulieren. .
Industrie: Wird bei der Herstellung von Fruchtbarkeitsmedikamenten eingesetzt.
5. Wirkmechanismus
Menotropin entfaltet seine Wirkung, indem es die natürlichen Hormone FSH und LH nachahmt. Es bindet an die FSH- und LH-Rezeptoren auf der Oberfläche von Eizellgranulosazellen und Hodenzell-Leydig-Zellen. Diese Bindung stimuliert die Reifung von Eizellenfollikeln bei Frauen und die Produktion von Testosteron und Spermien bei Männern. Die beteiligten molekularen Pfade umfassen die Aktivierung der zyklischen Adenosinmonophosphat (cAMP)- und der Proteinkinase A (PKA)-Signalwege .
Ähnliche Verbindungen:
Rekombinantes FSH (rFSH): Eine synthetische Form von FSH, die mit Hilfe der rekombinanten DNA-Technologie hergestellt wird.
Hochgereinigtes Menotropin (HP-hMG): Eine stärker gereinigte Form von Menotropin mit einem höheren Verhältnis von FSH zu LH.
Humanes Choriongonadotropin (hCG): Ein weiteres Gonadotropin, das in der Fruchtbarkeitsbehandlung eingesetzt wird.
Vergleich: Menotropin ist insofern einzigartig, als es ein natürlicher Extrakt ist, der sowohl FSH als auch LH enthält, während rekombinantes FSH und HP-hMG raffinierter sind und weniger Verunreinigungen enthalten. Menotropin wird oft wegen seiner natürlichen Zusammensetzung bevorzugt, aber rekombinantes FSH wird wegen seiner Konsistenz und Reinheit bevorzugt .
Zusammenfassend lässt sich sagen, dass Menotropin eine wichtige Verbindung im Bereich der Reproduktionsmedizin ist, mit bedeutenden Anwendungen in der Fruchtbarkeitsbehandlung und der wissenschaftlichen Forschung. Seine natürliche Herkunft und die Kombination von FSH und LH machen es zu einem einzigartigen und wertvollen Medikament.
Vergleich Mit ähnlichen Verbindungen
Recombinant FSH (rFSH): A synthetic form of FSH produced using recombinant DNA technology.
Highly Purified Menotropin (HP-hMG): A more purified form of menotropin with a higher ratio of FSH to LH.
Human Chorionic Gonadotropin (hCG): Another gonadotropin used in fertility treatments.
Comparison: Menotropin is unique in that it is a natural extract containing both FSH and LH, whereas recombinant FSH and HP-hMG are more refined and contain fewer impurities. Menotropin is often preferred for its natural composition, but recombinant FSH is favored for its consistency and purity .
Biologische Aktivität
Human Menopausal Gonadotrophin (hMG), a hormone derived from the urine of postmenopausal women, contains both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activities. It plays a critical role in reproductive medicine, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF). This article explores the biological activity of hMG, its mechanisms of action, clinical applications, and associated research findings.
FSH Activity :
FSH is essential for the recruitment and growth of ovarian follicles. It binds to specific G protein-coupled receptors on granulosa cells, activating adenylate cyclase and increasing cyclic AMP levels. This leads to the expression of genes involved in cell proliferation and differentiation. FSH also enhances aromatase activity, facilitating the conversion of androgens to estrogens .
LH Activity :
LH is crucial for steroidogenesis and final follicular maturation. During the early follicular phase, LH stimulates the theca cells to produce androgens, which are then converted to estrogens by granulosa cells. LH also plays a significant role in triggering ovulation by promoting the maturation of the dominant follicle .
Clinical Applications
hMG is primarily used in fertility treatments to induce ovulation and support ovarian function. Its dual action on FSH and LH makes it particularly useful in various clinical scenarios:
- In Vitro Fertilization (IVF) : Studies show that hMG can lead to higher fertilization rates compared to highly purified FSH preparations. In a randomized trial, the fertilization rate was significantly higher in patients treated with hMG than those receiving HP-FSH (56% vs. 50%) .
- Empiric Therapy for Infertility : A study involving women with unexplained infertility demonstrated a conception rate of 12.4% with hMG therapy compared to 7.9% after IVF .
- Endometriosis and Male Factor Infertility : hMG combined with intrauterine insemination (IUI) has shown improved cycle fecundity rates compared to IUI alone .
Efficacy in Assisted Reproductive Technologies
A comprehensive review highlighted that hMG is associated with higher pregnancy and live birth rates compared to recombinant FSH in long protocol GnRH agonist regimens. The data suggest that hMG may also increase multiple pregnancy rates due to its LH content .
Case-Control Studies
A nationwide case-control study investigated the association between hMG use and ovarian cancer risk. The findings indicated an increased risk of epithelial ovarian tumors among women who used fertility drugs, particularly those using hMG . However, further research is needed to clarify these associations.
Data Table
The following table summarizes key characteristics of different gonadotropin preparations:
Preparation | FSH Activity (IU/mg) | LH Activity (IU/vial) | Purity (%) |
---|---|---|---|
hMG | ~100 | 75 | <5 |
HP-hMG | 2000-2500 | 75 | <70 |
Recombinant FSH | 7000-10000 | 0 | >99 |
Lutropin alfa | 22000 | 75 | >99 |
Eigenschaften
IUPAC Name |
6,6-dimethylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWTGCATVNMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9002-68-0, 61489-71-2 | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadotropin, menopausal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.